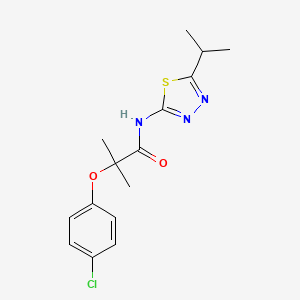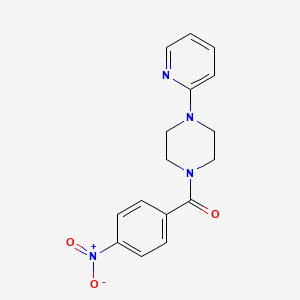![molecular formula C17H17N3O3 B5877562 2-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5877562.png)
2-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide, commonly known as NPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPPB is a nitrophenyl derivative that has been extensively studied for its biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of NPPB involves the inhibition of chloride channels and transporters. NPPB binds to the extracellular domain of the CFTR channel and blocks chloride ion transport. It also inhibits other chloride channels by reducing the chloride conductance of the membrane. NPPB has been shown to have a biphasic effect on the volume-regulated anion channel, where low concentrations of NPPB activate the channel, and high concentrations inhibit it.
Biochemical and Physiological Effects:
NPPB has been shown to have a wide range of biochemical and physiological effects. It has been used to study the role of chloride channels in various cellular processes such as cell migration, proliferation, and apoptosis. NPPB has also been shown to inhibit the growth and metastasis of cancer cells by modulating chloride channels. Additionally, NPPB has been used to study the role of chloride channels in the regulation of blood pressure and renal function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using NPPB in lab experiments is its potency and specificity for chloride channels. NPPB has been shown to be a potent inhibitor of CFTR and other chloride channels with minimal off-target effects. However, one of the limitations of using NPPB is its potential toxicity and side effects at high concentrations. Therefore, it is important to use appropriate concentrations of NPPB in experiments and to monitor its effects carefully.
Orientations Futures
There are several future directions for the use of NPPB in scientific research. One potential direction is the development of NPPB derivatives with improved potency and specificity for chloride channels. Another direction is the use of NPPB in the development of novel therapies for cystic fibrosis and other diseases that involve chloride channel dysfunction. Additionally, NPPB could be used to study the role of chloride channels in the regulation of immune function and inflammation. Overall, NPPB is a promising compound that has the potential to advance our understanding of chloride channel physiology and pathophysiology.
Méthodes De Synthèse
The synthesis of NPPB involves the reaction of 2-nitroaniline with 2-(1-pyrrolidinyl)aniline in the presence of acetic anhydride. The reaction mixture is then subjected to reflux conditions, and the resulting product is purified by recrystallization. The purity of the product can be confirmed by thin-layer chromatography and spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
NPPB has been widely used in scientific research due to its ability to modulate various ion channels and transporters. It is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is responsible for regulating salt and fluid transport across epithelial membranes. NPPB has also been shown to inhibit other ion channels such as the calcium-activated chloride channel and the volume-regulated anion channel. Additionally, NPPB has been used as a tool to study the role of chloride channels in cellular physiology and pathophysiology.
Propriétés
IUPAC Name |
2-nitro-N-(2-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-17(13-7-1-3-9-15(13)20(22)23)18-14-8-2-4-10-16(14)19-11-5-6-12-19/h1-4,7-10H,5-6,11-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUZGWPIVVILJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5877487.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5877501.png)
![ethyl 3-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5877507.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5877508.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5877513.png)
![2-(4-chlorophenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5877522.png)
![N-(2,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5877528.png)
![3'-amino-4-tert-butyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5877540.png)
![N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5877551.png)


![ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5877578.png)
